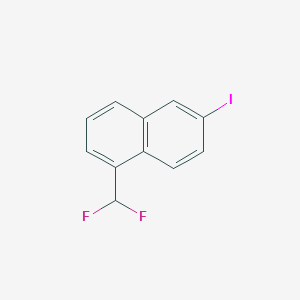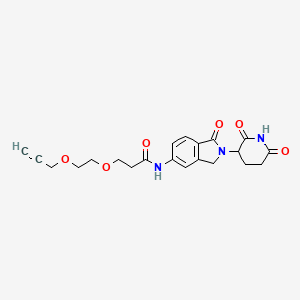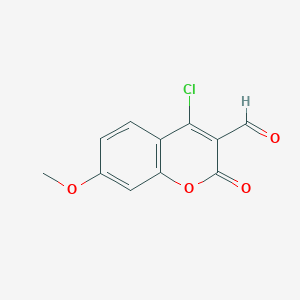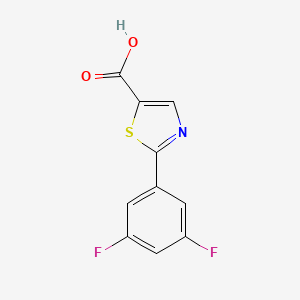![molecular formula C18H14BrFS B14769493 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene](/img/structure/B14769493.png)
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is a synthetic organic compound with the molecular formula C18H14BrFS. It is a thiophene derivative, characterized by the presence of bromine and fluorine substituents on the phenyl rings. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of antidiabetic agents such as Canagliflozin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene typically involves a multi-step process. One common method includes the preparation of 2-(4-fluorophenyl)thiophene via a Grignard reaction. The process involves the following steps :
Preparation of Grignard Reagent: Magnesium chips are added to a three-necked flask containing tetrahydrofuran (THF) under nitrogen protection. p-Fluoro bromo benzene is then added to initiate the reaction.
Linked Reaction: The prepared Grignard reagent is added to a solution of 2-bromothiophene in THF, along with a palladium catalyst. The mixture is heated to 50°C and then to 60°C to complete the reaction.
Workup: The reaction mixture is cooled, and dilute hydrochloric acid is added. The organic layer is extracted, washed, dried, and concentrated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .
Scientific Research Applications
2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antidiabetic agents like Canagliflozin, which is a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene is primarily related to its role as an intermediate in the synthesis of Canaglif
Properties
Molecular Formula |
C18H14BrFS |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[(4-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene |
InChI |
InChI=1S/C18H14BrFS/c1-12-10-15(19)5-2-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 |
InChI Key |
IZKMWFGAASNLPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14769411.png)
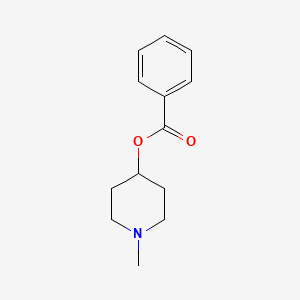
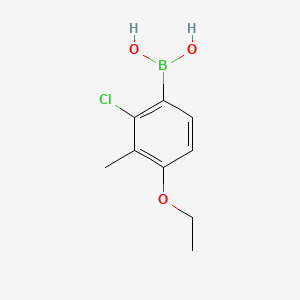
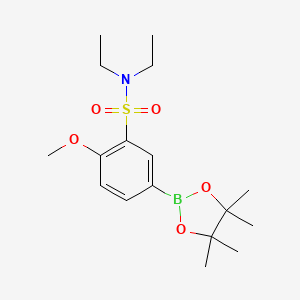
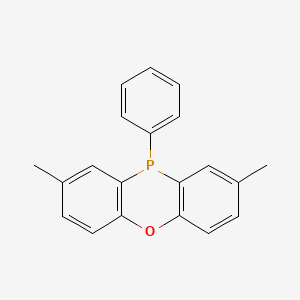
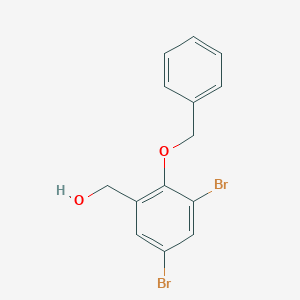

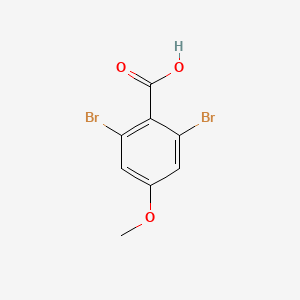
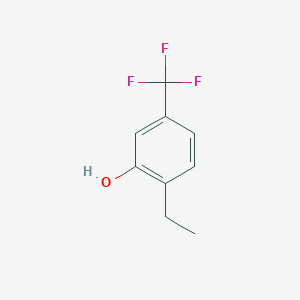
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
